REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.C([N:8]1[CH2:16][CH2:15][CH2:14][CH:10]([C:11]([OH:13])=O)[CH2:9]1)(=O)C.[Cl-].[Al+3].[Cl-].[Cl-].[CH:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>>[ClH:3].[C:11]([CH:10]1[CH2:14][CH2:15][CH2:16][NH:8][CH2:9]1)(=[O:13])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:2.3.4.5,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CC(C(=O)O)CCC1
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated at reduced pressure
|
Type
|
ADDITION
|
Details
|
of dry benzene and the resulting solution added slowly to a mixture of 133 g
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
was refluxed one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with benzene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residual oil which did not crystallize
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
DISTILLATION
|
Details
|
was distilled at reduced pressure
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
ADDITION
|
Details
|
A mixture of 50 g
|
Type
|
TEMPERATURE
|
Details
|
of 6 N hydrochloric acid was refluxed 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with benzene
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
A portion (2.5 g.) of the free base was dissolved in 50 ml
|
Type
|
ADDITION
|
Details
|
of isopropanol and treated with ethereal hydrogen chloride
|
Type
|
CUSTOM
|
Details
|
The white crystalline salt which formed
|
Name
|
|
Type
|
|
Smiles
|
Cl.C(C1=CC=CC=C1)(=O)C1CNCCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 16% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |